(3-Methoxy-5-(methylamino)phenyl)methanol
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Overview
Description
(3-Methoxy-5-(methylamino)phenyl)methanol is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . This compound is a derivative of phenol and contains both methoxy and methylamino functional groups attached to a benzene ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-5-(methylamino)phenyl)methanol typically involves the reduction of Schiff bases. One common method is the reduction of 3-methoxy-5-(methylamino)benzaldehyde using sodium borohydride (NaBH4) as a reducing agent . The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a hydroxyl group without affecting other functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reduction techniques. The process may include additional purification steps, such as recrystallization or chromatography, to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-5-(methylamino)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated compound.
Substitution: The methoxy and methylamino groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-methoxy-5-(methylamino)benzaldehyde, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(3-Methoxy-5-(methylamino)phenyl)methanol has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to investigate enzyme activities and interactions with biological macromolecules.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Methoxy-5-(methylamino)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and methylamino groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(phenylamino)methyl)phenol: Similar structure with a phenylamino group instead of a methylamino group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a dimethylaniline group instead of a methylamino group.
Uniqueness
(3-Methoxy-5-(methylamino)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
[3-methoxy-5-(methylamino)phenyl]methanol |
InChI |
InChI=1S/C9H13NO2/c1-10-8-3-7(6-11)4-9(5-8)12-2/h3-5,10-11H,6H2,1-2H3 |
InChI Key |
AMWBCDZSCJBUCL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC(=C1)CO)OC |
Origin of Product |
United States |
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